Ethyl 4-ethoxy-4-iminobutanoate
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Overview
Description
Ethyl 4-ethoxy-4-iminobutanoate is a chemical compound with the molecular formula C8H15NO3. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes an ethoxy group and an imino group attached to a butanoate backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-ethoxy-4-iminobutanoate can be synthesized through several synthetic routes. One common method involves the reaction of ethyl 4-aminobutanoate with ethyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as those used in laboratory synthesis. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-ethoxy-4-iminobutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the imino group to an amino group.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ethyl 4-oxo-4-ethoxybutanoate, while reduction can produce ethyl 4-amino-4-ethoxybutanoate .
Scientific Research Applications
Ethyl 4-ethoxy-4-iminobutanoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.
Industry: It is used in the production of specialty chemicals and as a reagent in chemical reactions.
Mechanism of Action
The mechanism of action of ethyl 4-ethoxy-4-iminobutanoate involves its interaction with specific molecular targets and pathways. The imino group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the ethoxy group may enhance the compound’s solubility and bioavailability .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-amino-4-ethoxybutanoate
- Ethyl 4-oxo-4-ethoxybutanoate
- Ethyl 4-ethoxy-4-hydroxybutanoate
Uniqueness
Ethyl 4-ethoxy-4-iminobutanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C8H15NO3 |
---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
ethyl 4-ethoxy-4-iminobutanoate |
InChI |
InChI=1S/C8H15NO3/c1-3-11-7(9)5-6-8(10)12-4-2/h9H,3-6H2,1-2H3 |
InChI Key |
XUPUEDDHOLTGNC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=N)CCC(=O)OCC |
Origin of Product |
United States |
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